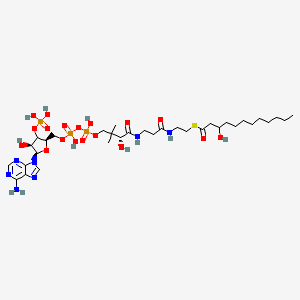
S-(3-Hydroxydodecanoate)-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(3-Hydroxydodecanoate)-CoA: is a medium-chain-length polyhydroxyalkanoate (PHA) that plays a significant role in various biochemical processes. This compound is a derivative of coenzyme A (CoA) and is involved in the metabolism of fatty acids. It is synthesized by microorganisms and is part of the polyhydroxyalkanoates family, which are biodegradable polyesters produced by bacteria for carbon and energy storage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Hydroxydodecanoate)-CoA involves the enzymatic conversion of fatty acids. One of the key enzymes involved is LpxD, which facilitates the transfer of R-3-hydroxydodecanoate to the 2′ amine of UDP-3-O-(3-hydroxydecanoyl) utilizing an ACP donor . This process is typically carried out under controlled conditions to ensure the proper formation of the compound.
Industrial Production Methods: Industrial production of this compound often involves the use of genetically engineered microorganisms. These microorganisms are cultivated in bioreactors where they produce the compound through fermentation processes. The production conditions, such as temperature, pH, and nutrient supply, are optimized to maximize yield .
Análisis De Reacciones Químicas
Types of Reactions: S-(3-Hydroxydodecanoate)-CoA undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in metabolic pathways.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of dodecanoic acid derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, S-(3-Hydroxydodecanoate)-CoA is used as a building block for the synthesis of biodegradable polymers. These polymers have applications in the production of environmentally friendly plastics.
Biology: In biological research, this compound is studied for its role in fatty acid metabolism and energy storage. It is also used to investigate the metabolic pathways of microorganisms .
Medicine: In medicine, this compound is explored for its potential in drug delivery systems and as a biomarker for certain diseases. Its biocompatibility makes it suitable for various biomedical applications .
Industry: Industrially, this compound is used in the production of bioplastics and other sustainable materials. Its biodegradability and non-toxicity make it an attractive alternative to conventional plastics .
Mecanismo De Acción
The mechanism of action of S-(3-Hydroxydodecanoate)-CoA involves its role as an intermediate in the biosynthesis of lipids. It acts as a substrate for enzymes involved in fatty acid elongation and desaturation. The compound is transferred to specific molecular targets, such as acyl carrier proteins (ACPs), which facilitate its incorporation into larger lipid molecules .
Comparación Con Compuestos Similares
- 3-Hydroxydecanoate-CoA
- 3-Hydroxyhexanoate-CoA
- 3-Hydroxyoctanoate-CoA
Comparison: S-(3-Hydroxydodecanoate)-CoA is unique due to its medium-chain length, which imparts specific properties such as enhanced biodegradability and biocompatibility. Compared to shorter-chain compounds like 3-Hydroxyhexanoate-CoA, it offers better mechanical properties and stability. On the other hand, longer-chain compounds like 3-Hydroxyoctanoate-CoA may have different applications due to their distinct physical and chemical characteristics .
Propiedades
Fórmula molecular |
C33H58N7O18P3S |
|---|---|
Peso molecular |
965.8 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxydodecanethioate |
InChI |
InChI=1S/C33H58N7O18P3S/c1-4-5-6-7-8-9-10-11-21(41)16-24(43)62-15-14-35-23(42)12-13-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-22,26-28,32,41,44-45H,4-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)/t21?,22-,26+,27?,28+,32-/m1/s1 |
Clave InChI |
IJFLXRCJWPKGKJ-CWUHCFGCSA-N |
SMILES isomérico |
CCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
SMILES canónico |
CCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















